molecular formula C22H17N3O6S B11145639 4-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate

4-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate

Cat. No.: B11145639
M. Wt: 451.5 g/mol
InChI Key: CJSZMSUBRRKVNM-GRSHGNNSSA-N
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Description

4-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazolothiazole core, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Construction of the triazolothiazole core via cycloaddition reactions.
  • Coupling of the methoxyphenyl acetate moiety through esterification or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring and other functional groups may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the triazolothiazole core or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of the benzodioxin ring, while substitution reactions could introduce new functional groups at specific positions.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE
  • **4-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE

Uniqueness

The uniqueness of 4-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H17N3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

[4-[(Z)-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C22H17N3O6S/c1-12(26)30-16-8-7-13(9-17(16)28-2)10-19-21(27)25-22(32-19)23-20(24-25)18-11-29-14-5-3-4-6-15(14)31-18/h3-10,18H,11H2,1-2H3/b19-10-

InChI Key

CJSZMSUBRRKVNM-GRSHGNNSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Origin of Product

United States

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